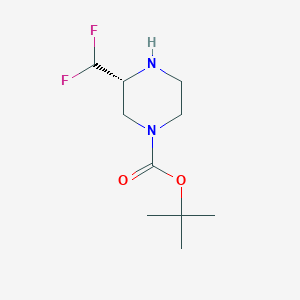
tert-Butyl (R)-3-(difluoromethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and difluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 1-piperazinecarboxylate
Uniqueness
tert-Butyl ®-3-(difluoromethyl)piperazine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other specialized chemicals .
Propiedades
Fórmula molecular |
C10H18F2N2O2 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(difluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-7(6-14)8(11)12/h7-8,13H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
LAVXOMKPCHCIBF-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


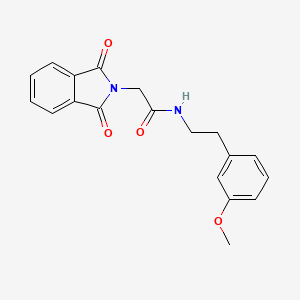
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)



![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
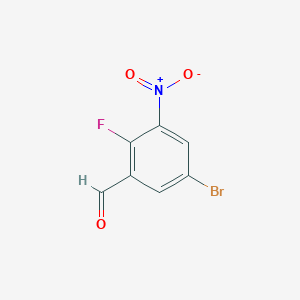

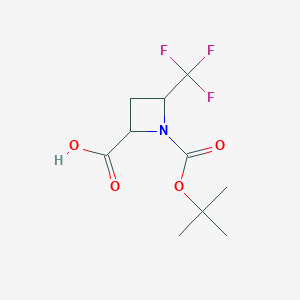
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
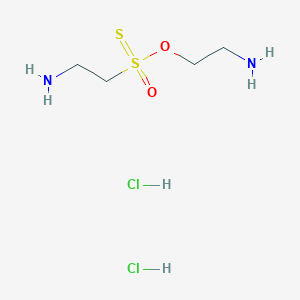
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
